REACTION_CXSMILES
|
O[C:2]1[CH2:3][CH2:4][C:5](O)=[C:6]2[C:15]=1[C:14](=[O:16])[C:13]1[C:8](=[C:9]([OH:18])[CH:10]=[CH:11][C:12]=1[OH:17])[C:7]2=[O:19].[NH2:21][CH2:22][CH2:23][NH:24][CH2:25][CH2:26][OH:27].[NH3:28].C1(Cl)C(=O)C([Cl:37])=C(Cl)C(=O)C=1Cl.Cl>COCCO>[ClH:37].[OH:27][CH2:26][CH2:25][NH:24][CH2:23][CH2:22][NH:21][C:5]1[C:6]2[C:7](=[O:19])[C:8]3[C:13](=[C:12]([OH:17])[CH:11]=[CH:10][C:9]=3[OH:18])[C:14](=[O:16])[C:15]=2[C:2]([NH2:28])=[CH:3][CH:4]=1 |f:6.7|
|
Name
|
|
Quantity
|
0.1 mol
|
Type
|
reactant
|
Smiles
|
OC=1CCC(=C2C(C3=C(C=CC(=C3C(C12)=O)O)O)=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
COCCO
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NCCNCCO
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0.1 mol
|
Type
|
reactant
|
Smiles
|
C1(=C(C(=O)C(=C(C1=O)Cl)Cl)Cl)Cl
|
Name
|
|
Quantity
|
0.5 mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
COCCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
COCCO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was then stirred at 50° C. in this sealed atmosphere for 20 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to rise slowly to 20° C
|
Type
|
FILTRATION
|
Details
|
The crude "leuco" intermediate was then filtered as a brown powder
|
Type
|
ADDITION
|
Details
|
by adding 12 g
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at 25° C. overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
CUSTOM
|
Details
|
to give 18 g
|
Type
|
DISSOLUTION
|
Details
|
portion of this powder was dissolved in 50 ml
|
Type
|
FILTRATION
|
Details
|
of hot water and filtered through a pad of acid-washed Celite
|
Type
|
ADDITION
|
Details
|
To the hot filtrate was added 50 ml
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to give 4.4 g
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.OCCNCCNC1=CC=C(C=2C(C3=C(C=CC(=C3C(C12)=O)O)O)=O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |